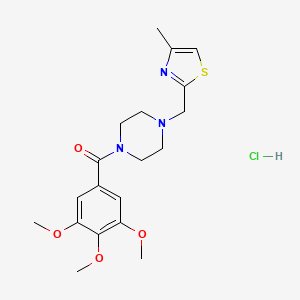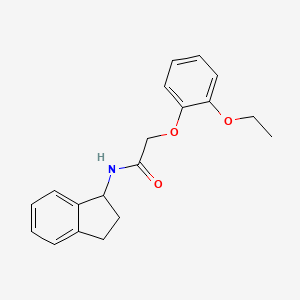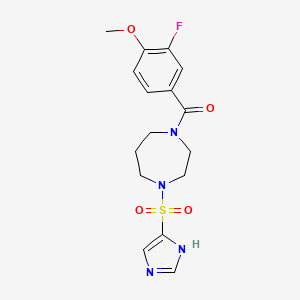![molecular formula C25H15F6N3OS B2596677 2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide CAS No. 477859-56-6](/img/structure/B2596677.png)
2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidinecarboxamide core. The trifluoromethyl groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(tr
Propiedades
IUPAC Name |
2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6N3OS/c26-24(27,28)16-9-11-18(12-10-16)33-22(35)20-14-32-21(15-5-2-1-3-6-15)34-23(20)36-19-8-4-7-17(13-19)25(29,30)31/h1-14H,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXVQRZKVNELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2596598.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)



![5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2596609.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)

![1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2596613.png)


